A Technical Guide to Tributyl(vinyl)tin-d3: Properties, Applications, and Experimental Considerations
A Technical Guide to Tributyl(vinyl)tin-d3: Properties, Applications, and Experimental Considerations
Introduction
In the landscape of modern analytical and synthetic chemistry, the use of isotopically labeled compounds is indispensable for achieving high levels of precision and accuracy. Among these, deuterated organotin reagents play a crucial role, particularly as internal standards in mass spectrometry-based analyses and as probes in mechanistic studies. This guide provides an in-depth technical overview of tributyl(vinyl)tin-d3, a deuterated analogue of the versatile organostannane reagent, tributyl(vinyl)tin.
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been extensively utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] Their utility stems from their ability to transfer organic groups to other molecules with high selectivity. The introduction of deuterium into the vinyl moiety of tributyl(vinyl)tin creates a molecule with nearly identical chemical properties to its non-deuterated counterpart but with a distinct mass. This mass difference is the cornerstone of its application as an internal standard, allowing for precise quantification in complex matrices by correcting for variations in sample preparation and instrument response.[2] The use of stable isotopes like deuterium provides a robust and non-radioactive method for such analyses.[2]
This guide will detail the chemical structure and properties of tributyl(vinyl)tin-d3, discuss its primary applications in a research and drug development context, and provide a practical experimental protocol for its use as an internal standard.
Chemical Structure and Physicochemical Properties
Tributyl(vinyl)tin-d3 is a derivative of tributyl(vinyl)tin where the three hydrogen atoms on the vinyl group are replaced with deuterium atoms. This substitution has a minimal effect on the compound's reactivity and physical properties but results in a significant and easily detectable mass shift.
The chemical structure can be represented as:
A summary of its key physicochemical properties is presented in the table below. It is important to note that while the deuterated compound is specified, the CAS number typically refers to the unlabeled parent compound.[3][4][5]
| Property | Value | Source(s) |
| IUPAC Name | tributyl(ethenyl-d3)stannane | - |
| Synonyms | Tri-n-butyl(vinyl-d3)tin, Tributyl(vinyl)stannane-d3 | [3][4] |
| CAS Number | 7486-35-3 (unlabeled) | [3][4][5] |
| Molecular Formula | C₁₄D₃H₂₇Sn | [3] |
| Molecular Weight | ~320.12 g/mol | [3] |
| SMILES | [2H]C(=C([2H])(CCCC)CCCC)[2H] | [3] |
| InChI | InChI=1S/3C4H9.C2H3.Sn/c31-3-4-2;1-2;/h31,3-4H2,2H3;1H,2H2;/i;1D,2D3; | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][6] |
| Boiling Point | 104-106 °C at 3.5 mmHg (for unlabeled) | [1][7] |
| Density | ~1.085 g/mL at 25 °C (for unlabeled) | [1][7] |
Core Applications in Research and Development
The primary utility of tributyl(vinyl)tin-d3 lies in its application as an internal standard for the quantification of its non-deuterated analogue, tributyl(vinyl)tin, and other related organotin compounds. Organotin compounds, including tributyltin (TBT), are known environmental pollutants and are monitored in various matrices such as water, sediment, and biological tissues.[8][9] Accurate quantification is crucial for toxicological studies and environmental monitoring.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Compensates for Matrix Effects: Biological and environmental samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. Since the deuterated standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.
-
Corrects for Sample Loss: During sample extraction, cleanup, and derivatization, some amount of the analyte may be lost. The deuterated internal standard is added at the beginning of the sample preparation process and is subject to the same losses as the native analyte. By measuring the final ratio of the two, the initial concentration of the analyte can be accurately determined.
-
Improves Precision and Accuracy: By accounting for variations in sample handling and instrument performance, the use of a deuterated internal standard significantly improves the precision and reproducibility of the analytical method.
Experimental Protocol: Quantification of Tributyltin in a Sample Matrix
The following is a generalized protocol for the use of tributyl(vinyl)tin-d3 as an internal standard for the quantification of tributyltin species using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be adapted and validated for the specific matrix and instrumentation used.
Step-by-Step Methodology
-
Preparation of Standards and Reagents:
-
Prepare a stock solution of tributyl(vinyl)tin-d3 in a high-purity solvent such as methanol or isooctane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of the non-deuterated analyte (e.g., tributyltin chloride) in the same solvent, covering the expected concentration range in the samples.
-
-
Sample Preparation and Spiking:
-
Accurately weigh or measure a known amount of the sample (e.g., 1 g of sediment or 100 mL of water).
-
Spike the sample with a known amount of the tributyl(vinyl)tin-d3 internal standard solution at the very beginning of the extraction procedure. The amount added should result in a detector response similar to that of the analyte in the middle of the calibration range.
-
Rationale: Early spiking ensures that the internal standard undergoes all the same processing steps as the analyte, providing the most accurate correction for losses and matrix effects.
-
-
Extraction and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction appropriate for the sample matrix to isolate the organotin compounds.
-
Organotin compounds are often derivatized to increase their volatility for GC analysis. A common method is ethylation using sodium tetraethylborate.
-
Rationale: Derivatization converts the polar organotin compounds into more volatile and thermally stable species suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized extract into the GC-MS system.
-
Use a GC column and temperature program optimized for the separation of the ethylated organotin compounds.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the derivatized analyte and the deuterated internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the selected ions of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Calculate the response ratio for the unknown samples and determine their concentrations using the calibration curve.
-
Workflow Visualization
The following diagram illustrates the general workflow for the quantification of tributyltin using tributyl(vinyl)tin-d3 as an internal standard.
Caption: Workflow for organotin quantification using a deuterated internal standard.
Safety and Handling
Tributyl(vinyl)tin-d3, like its non-deuterated counterpart and other organotin compounds, is hazardous and must be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and harmful in contact with skin.[10][11] It can cause skin and serious eye irritation and is suspected of damaging fertility or the unborn child.[7][9] Furthermore, organotin compounds are very toxic to aquatic life with long-lasting effects.[9][10]
When handling this compound, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]
-
Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Conclusion
Tributyl(vinyl)tin-d3 is a valuable tool for researchers and analytical scientists, particularly in the fields of environmental science and toxicology. Its utility as an internal standard in mass spectrometry provides a reliable and accurate method for the quantification of tributyltin compounds in complex matrices. Understanding its chemical properties, the rationale for its use, and the appropriate experimental and safety protocols are essential for its effective and safe application in a laboratory setting. The principles outlined in this guide can be broadly applied to the use of other deuterated compounds in quantitative analysis, highlighting the power of stable isotope labeling in modern chemical research.
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Cas 7486-35-3, Tributyl(vinyl)tin. LookChem. [Link]
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Vinyl tributyltin. Wikipedia. [Link]
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Tributyl(vinyl)tin. AMERICAN ELEMENTS. [Link]
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Tributylvinyltin. PubChem. [Link]
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Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. MDPI. [Link]
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Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]
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Halogen–deuterium exchange reaction mediated by tributyltin hydride using THF-d8 as the deuterium source. ResearchGate. [Link]
-
Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. PubMed. [Link]
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Applications for Deuterium. Isowater Corporation. [Link]
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